1-decyl-2-propyl-1H-benzimidazole
Description
1-Decyl-2-propyl-1H-benzimidazole is a benzimidazole derivative characterized by a decyl (C₁₀H₂₁) substituent at the 1-position and a propyl (C₃H₇) group at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and material science applications .
Properties
Molecular Formula |
C20H32N2 |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-decyl-2-propylbenzimidazole |
InChI |
InChI=1S/C20H32N2/c1-3-5-6-7-8-9-10-13-17-22-19-16-12-11-15-18(19)21-20(22)14-4-2/h11-12,15-16H,3-10,13-14,17H2,1-2H3 |
InChI Key |
FXUVSBROGAYWIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=CC=CC=C2N=C1CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-decyl-2-propyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method includes the reaction of o-phenylenediamine with decyl aldehyde and propyl aldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) to facilitate the condensation process .
Industrial Production Methods: Industrial production of 1-decyl-2-propyl-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-2-propyl-1H-benzimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted benzimidazole derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; conditions: polar solvents, presence of a base or acid catalyst
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-Decyl-2-propyl-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial, antiviral, and antiparasitic activities. It has shown potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antihypertensive properties. It is also studied for its potential use in treating neurological disorders.
Industry: Utilized in the development of materials with specific optical and electronic properties, such as sensors and photovoltaic devices .
Mechanism of Action
The mechanism of action of 1-decyl-2-propyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit tyrosine kinases, leading to the disruption of signal transduction pathways involved in cell proliferation and survival. Additionally, it can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent type, position, and chain length significantly influence the properties of benzimidazole derivatives. Below is a comparative table based on structural analogs from diverse sources:
Key Observations:
- Lipophilicity: The decyl chain in the target compound confers higher hydrophobicity compared to analogs with shorter alkyl (propyl/isopropyl) or polar (amino, carboxylate) groups. This may enhance passive diffusion across biological membranes .
- In contrast, alkyl chains (decyl, propyl) are electron-donating, stabilizing the aromatic system .
- Solubility : Functional groups like carboxylates (e.g., in biphenyl derivatives) or imidazole-propyl chains improve aqueous solubility, whereas long alkyl chains may necessitate formulation aids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
